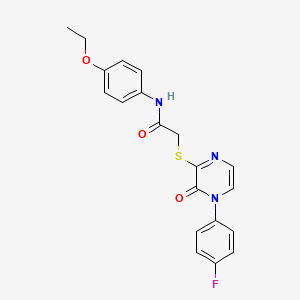

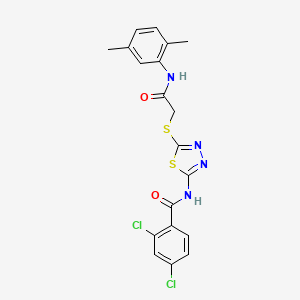

(E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of compounds similar to "(E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide" has been extensively studied using various computational methods. For instance, the structure of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid was optimized and investigated both experimentally and theoretically, utilizing software such as Gaussian09 and programs like GAR2PED for potential energy distribution analysis. The study confirmed that the calculated geometrical parameters are consistent with those of similar derivatives, indicating a stable molecular structure . Similarly, the molecular geometry, vibrational frequencies, and corresponding assignments for (E)-1-(4-bromobenzylidene)semicarbazide were calculated using density functional theory (DFT), which provided insights into the bond lengths and angles, confirming the stability and charge transfer within the molecule .

Synthesis Analysis

The synthesis of related compounds involves characterizing the final product using various spectroscopic techniques. For example, (E)-1-(4-bromobenzylidene)semicarbazide was synthesized and characterized by FT-IR, FT-Raman, UV–Visible, 1H NMR, and 13C NMR spectra. These methods provide detailed information about the molecular structure and confirm the successful synthesis of the compound .

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from molecular docking studies, which suggest potential inhibitory activity against specific proteins. The compound 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid, for instance, showed a stable complex formation with PknB, indicating possible anti-tuberculostic properties . This suggests that the compound under analysis may also exhibit similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The HOMO and LUMO analysis, as well as NBO analysis, provide information on charge transfer and stability due to hyper-conjugative interactions and charge delocalization. The molecular electrostatic potential (MEP) and nonlinear optical (NLO) properties have also been calculated, which contribute to understanding the electronic properties and potential applications of these compounds . Additionally, thermodynamic properties such as heat capacity, entropy, and enthalpy changes have been calculated, offering insights into the behavior of these compounds under different temperatures .

Scientific Research Applications

Antimicrobial Activity

Several studies have explored the antimicrobial potential of quinoline derivatives. The preparation of quinoline-2-carbohydrazide derivatives and their evaluation for antimicrobial activity revealed that some compounds exhibited good to moderate activity against various microorganisms. For instance, a study demonstrated the synthesis of quinoline derivatives containing an azole nucleus, highlighting their effectiveness in combating different bacterial and fungal strains (Özyanik, Demirci, Bektaş, & Demirbas, 2012). Furthermore, another research focused on new quinoline derivatives synthesized for antimicrobial evaluation, revealing their activity against Gram-positive and Gram-negative bacterial stains and fungal stains (Kumar & Kumar, 2021).

Anticancer Evaluation

The synthesis and anticancer evaluation of quinoline derivatives have also been investigated. A study involving the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives screened for anticancer activity against a panel of 60 cell lines derived from various cancer types, including leukemia, breast, and lung cancers, demonstrated the potential of these compounds in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Photoluminescent Properties

Research on the photoluminescent properties of quinoline derivatives has shown their potential application in the development of organic light-emitting diodes (OLEDs). One study detailed the synthesis of quinoline derivatives containing both a biphenyl group and an α, β-diarylacrylonitrile unit, exhibiting blue to green fluorescence, suggesting their use in OLED manufacture (Li, Xu, Yu, Fan, & Li, 2011).

properties

IUPAC Name |

2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrN3O2/c1-30-19-12-6-16(7-13-19)15-26-28-24(29)21-14-23(17-8-10-18(25)11-9-17)27-22-5-3-2-4-20(21)22/h2-15H,1H3,(H,28,29)/b26-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMUZOMKSGBTSZ-CVKSISIWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2547754.png)

![[(6-Fluoropyridin-2-yl)amino]urea](/img/structure/B2547758.png)

![(E)-4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2547761.png)

![1-[2-(Ethylamino)-4-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B2547763.png)

![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2547768.png)